5-Chloro-2-(piperazin-1-yl)benzonitrile
Overview
Description
5-Chloro-2-(piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12ClN3. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a benzene ring substituted with a chlorine atom and a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperazin-1-yl)benzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine. The process can be summarized as follows:
Reduction of 5-chloro-2-nitrobenzonitrile: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic substitution: The resulting 5-chloro-2-aminobenzonitrile is then reacted with piperazine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction: The piperazine ring can undergo oxidation or reduction under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2-(piperazin-1-yl)benzonitrile has numerous applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological studies: The compound is employed in the study of biological pathways and mechanisms, especially those involving piperazine derivatives.
Industrial applications: It serves as a building block in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylpiperazin-1-yl)benzonitrile
- 5-Chloro-2-(ethylpiperazin-1-yl)benzonitrile
- 5-Chloro-2-(phenylpiperazin-1-yl)benzonitrile
Uniqueness
5-Chloro-2-(piperazin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
Biological Activity
5-Chloro-2-(piperazin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
Molecular Formula : C11H13ClN2
Molecular Weight : 220.69 g/mol
IUPAC Name : this compound
Canonical SMILES : ClC1=CC=C(C(=C1)N2CCNCC2)C#N
Synthesis
This compound can be synthesized through various chemical pathways, often involving the reaction of piperazine with substituted benzonitriles. The synthesis typically includes the following steps:
- Formation of the piperazine derivative .
- Nitrile substitution on the aromatic ring .
- Chlorination at the 5-position of the phenyl ring .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular processes. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have evaluated the compound's effect on various cancer cell lines, revealing moderate growth inhibition percentages:
Cancer Cell Line | Growth Inhibition (%) at 10^-5 M |
---|---|
Renal Cancer UO-31 | 32.45 |
Prostate Cancer PC-3 | 51.51 |
Breast Cancer T-47D | 27.84 |
Non-Small Cell Lung Cancer A549 | 22.02 |
These results indicate that while the compound shows potential, its efficacy varies across different cancer types, necessitating further investigation into its mechanisms and optimization for enhanced activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial activity against various pathogens. Preliminary data suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. However, specific susceptibility testing is required to determine its effectiveness against resistant strains .
Case Studies
Several studies have highlighted the biological significance of piperazine derivatives, including this compound:
- Antitumor Activity Study : A series of piperazine derivatives were synthesized and screened for their antitumor activity against human cancer cell lines. Among these, compounds with similar structures demonstrated significant cytotoxicity, indicating a promising avenue for developing new anticancer agents .
- Quantitative Structure Activity Relationship (QSAR) : QSAR studies have been conducted to predict the anti-proliferative activity of arylpiperazine derivatives. These studies suggest that structural modifications can enhance binding affinity to target receptors, providing insights into designing more effective compounds .
Properties
IUPAC Name |
5-chloro-2-piperazin-1-ylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPNTGSEDGDHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598422 | |
Record name | 5-Chloro-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-36-8 | |
Record name | 5-Chloro-2-(piperazin-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182181-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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